molecular formula C10H18INO2 B8052420 tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate

tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate

Cat. No.: B8052420
M. Wt: 311.16 g/mol
InChI Key: QCETXLFSWJGTAZ-MRVPVSSYSA-N
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Description

tert-Butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an iodomethyl substituent at the 2-position in the R configuration. This compound is widely used in organic synthesis, particularly as an intermediate in pharmaceuticals and asymmetric catalysis. Its iodine substituent serves as a superior leaving group, enabling nucleophilic substitution reactions critical for constructing complex molecules .

Properties

IUPAC Name

tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCETXLFSWJGTAZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate typically involves the following steps:

  • Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions starting from amino acids or other suitable precursors.

  • Introduction of Iodomethyl Group: The iodomethyl group is introduced through halogenation reactions, often using iodine or iodine-containing reagents.

  • Esterification: The carboxylate group is introduced through esterification reactions, typically using tert-butyl alcohol and a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which offer advantages in terms of efficiency and scalability. Flow microreactors enable the direct and sustainable synthesis of tertiary butyl esters, including this compound.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the iodomethyl group to other functional groups.

  • Reduction: Reduction reactions can reduce the iodomethyl group to a methyl group.

  • Substitution: Substitution reactions can replace the iodomethyl group with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation Products: Iodomethyl group can be converted to iodoform or other iodine-containing compounds.

  • Reduction Products: Methyl group can be formed from the reduction of the iodomethyl group.

  • Substitution Products: Various substituted pyrrolidines can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry: Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in biological studies to investigate the effects of iodomethyl groups on biological systems. It can also serve as a probe to study enzyme-substrate interactions.

Medicine: In medicinal chemistry, the compound can be used to develop new pharmaceuticals. Its structural features make it suitable for the design of drugs targeting specific biological pathways.

Industry: The compound finds applications in the chemical industry, particularly in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate exerts its effects depends on the specific context in which it is used. In biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The molecular targets and pathways involved would vary based on the application and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

tert-Butyl (2R)-2-(Chloromethyl)pyrrolidine-1-carboxylate (CAS: 210963-90-9)
  • Structural Difference : Chlorine replaces iodine.
  • Reactivity : The chloromethyl group is less reactive in substitution reactions due to chlorine’s lower leaving-group ability compared to iodine. This necessitates harsher reaction conditions (e.g., stronger nucleophiles or elevated temperatures) .
  • Applications : Useful in scenarios requiring slower reaction kinetics or reduced side reactivity.
tert-Butyl (2R)-2-(Bromomethyl)pyrrolidine-1-carboxylate (CAS: 1039826-29-3)
  • Structural Difference : Bromine replaces iodine.
  • Reactivity : Bromine’s leaving-group ability is intermediate between chlorine and iodine, offering a balance of reactivity and stability. This makes bromomethyl derivatives versatile in Suzuki-Miyaura cross-coupling reactions .
  • Physical Properties : Molecular weight (264.16 g/mol) is lower than the iodo analog (316.20 g/mol), affecting solubility and crystallization behavior .

Functional Group Variants

tert-Butyl (2R)-2-(2-Hydroxyethyl)pyrrolidine-1-carboxylate (CAS: 132482-06-5)
  • Structural Difference : Hydroxyethyl group replaces iodomethyl.
  • Reactivity: The hydroxyl group enables hydrogen bonding and participation in oxidation or esterification reactions.
  • Biological Relevance : Increased polarity enhances solubility, making it suitable for aqueous-phase reactions or biological assays.
tert-Butyl (2R)-2-Formyl-2-methylpyrrolidine-1-carboxylate (CAS: 1623409-38-0)
  • Structural Difference : Formyl and methyl groups replace iodomethyl.
  • Reactivity : The formyl group is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions). This contrasts with the iodomethyl group’s role in eliminations or substitutions .
  • Applications: Used in synthesizing β-amino alcohols or as a precursor for heterocyclic compounds.

Heterocyclic and Aromatic Derivatives

tert-Butyl (2R)-2-(4-Bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS: 1370600-56-8)
  • Structural Difference : Bromoimidazole ring replaces iodomethyl.
  • Synthesis : Prepared via palladium-catalyzed coupling, highlighting divergent synthetic pathways compared to halogenated alkyl derivatives .

Amino and Ether-Functionalized Analogs

tert-Butyl (2R,4S)-4-Amino-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS: 1932561-50-6)
  • Structural Difference: Amino and methoxymethyl groups replace iodomethyl.
  • Reactivity: The amino group acts as a nucleophile or hydrogen-bond donor, while the methoxymethyl ether enhances lipophilicity. This dual functionality is exploited in peptidomimetics and organocatalysts .

Comparative Data Table

Compound Name (CAS) Substituent Molecular Weight (g/mol) Key Reactivity Applications
(2R)-2-(Iodomethyl) (CAS: 338945-22-5) Iodomethyl (R) 316.20 Nucleophilic substitution, cross-coupling Pharmaceutical intermediates
(2R)-2-(Chloromethyl) (CAS: 210963-90-9) Chloromethyl (R) 207.71 Substitution under harsh conditions Protected amine synthesis
(2R)-2-(Bromomethyl) (CAS: 1039826-29-3) Bromomethyl (R) 264.16 Suzuki-Miyaura coupling Ligand preparation
(2R)-2-(2-Hydroxyethyl) (CAS: 132482-06-5) Hydroxyethyl (R) 215.29 Oxidation, esterification Prodrug design
(2R)-2-(4-Bromoimidazolyl) (CAS: 1370600-56-8) Bromoimidazole (R) 316.20 Aromatic interactions, enzyme inhibition Anticancer agents

Biological Activity

Tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that contributes to its reactivity and interactions with biological systems. The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC10H18INO2
CAS NumberNot available
Molecular Weight293.16 g/mol
Boiling PointNot available
DensityNot available
Melting PointNot available

This compound features a tert-butyl group, an iodomethyl substituent, and a carboxylate moiety, which collectively influence its biological activity.

The biological activity of this compound is largely mediated through its interaction with specific molecular targets, such as enzymes and receptors. The iodomethyl group is particularly reactive, allowing for covalent modifications of nucleophilic sites on proteins, which can lead to alterations in protein function and cellular signaling pathways.

Key Mechanisms:

  • Covalent Modification : The iodomethyl group can form stable covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation depending on the context.
  • Enzyme Interactions : This compound may act as an inhibitor or activator of various enzymes involved in metabolic pathways, influencing cellular processes such as signal transduction and gene expression.

Biological Activities

Research indicates that pyrrolidine derivatives like this compound exhibit a range of biological activities:

  • Anticancer Activity : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation through modulation of key signaling pathways.
  • Antimicrobial Effects : Pyrrolidine derivatives have been explored for their potential antibacterial and antifungal properties.
  • Neuroprotective Effects : Certain derivatives are being investigated for their ability to protect neuronal cells from damage.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives, providing insights into their mechanisms and potential applications:

  • Inhibition of Enzyme Activity : Research has demonstrated that pyrrolidine derivatives can inhibit enzymes such as purine nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism. Inhibitors targeting PNP have shown promise in treating leukemia and other malignancies .
  • Cell Signaling Modulation : Studies indicate that these compounds can influence cellular signaling by modifying key proteins involved in signal transduction pathways, leading to altered gene expression patterns .
  • Antimicrobial Screening : Various pyrrolidine derivatives have been screened against pathogens like Staphylococcus aureus and Escherichia coli. While some compounds demonstrated significant activity, the effectiveness of this compound specifically remains to be fully elucidated .

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves: (i) Activation of a carboxylic acid precursor using coupling agents like isobutyl chloroformate and DIPEA in CH₂Cl₂ to form a mixed anhydride intermediate . (ii) Reaction with nucleophiles (e.g., 2-amino-2-methylpropanol) to introduce functional groups . (iii) Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the Boc-protected pyrrolidine derivative . (iv) Stereochemical control via chiral precursors or resolution techniques to retain the (2R)-configuration .

Q. How is the purity and identity of this compound confirmed in academic research?

  • Methodological Answer : Analytical techniques include:
  • NMR Spectroscopy : ¹H/¹³C NMR for structural validation (e.g., δ ~1.4 ppm for tert-butyl groups, δ ~3.5–4.5 ppm for pyrrolidine protons) .
  • HRMS : To confirm molecular weight (e.g., calculated vs. observed m/z) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of Boc group) .

Advanced Research Questions

Q. How does the (2R)-stereochemistry influence reactivity in downstream transformations?

  • Methodological Answer :
  • The (2R)-configuration affects nucleophilic substitution rates at the iodomethyl group due to steric hindrance from the Boc-protected pyrrolidine ring. For example, SN2 reactions with amines proceed slower compared to (2S)-isomers .
  • Enantioselective synthesis routes (e.g., chiral auxiliaries or catalysts) are critical to avoid racemization during iodomethylation .

Q. What are the challenges in optimizing yields during iodomethylation of pyrrolidine derivatives?

  • Methodological Answer : Key challenges include:
  • Competing Elimination : Use of bulky bases (e.g., DIPEA) minimizes β-hydride elimination during iodide substitution .
  • Purification : Flash chromatography (e.g., 0–100% ethyl acetate/hexane gradients) is essential to separate iodinated products from unreacted starting materials .
  • Air Sensitivity : Reactions involving iodide intermediates may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can contradictory NMR data from different synthetic routes be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Resolves dynamic rotational isomers in pyrrolidine rings .
  • Comparative Analysis : Cross-referencing chemical shifts with literature data (e.g., tert-butyl protons at δ 1.4 ppm vs. upfield shifts in polar solvents) .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and confirms stereochemical assignments .

Experimental Design & Optimization

Q. What safety protocols are critical when handling iodinated intermediates?

  • Methodological Answer :
  • Ventilation : Use fume hoods for reactions releasing HI gas .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Waste Disposal : Iodinated byproducts must be neutralized (e.g., Na₂S₂O₃) before disposal .

Q. How to scale up the synthesis while maintaining enantiomeric excess (ee)?

  • Methodological Answer :
  • Catalytic Asymmetric Synthesis : Chiral ligands (e.g., BINOL derivatives) improve ee during key steps like iodomethylation .
  • Process Monitoring : In-line IR or HPLC tracks ee during crystallization or chromatography .

Data Interpretation & Mechanistic Insights

Q. Why do Pd/C-catalyzed hydrogenation conditions affect pyrrolidine ring stability?

  • Methodological Answer :
  • Over-hydrogenation : Excess H₂ or prolonged reaction times may reduce the Boc group. Optimize pressure (1–3 atm) and monitor via TLC .
  • Acidic Conditions : Use neutral solvents (e.g., EtOAc) instead of MeOH to prevent Boc deprotection .

Q. How to troubleshoot low yields in mixed anhydride-mediated couplings?

  • Methodological Answer :
  • Stoichiometry : Maintain a 1:1.1 ratio of acid to coupling agent to minimize side reactions .
  • Temperature Control : Reactions at 0°C reduce anhydride decomposition .
  • Workup : Sequential washes with 0.1 M HCl and NaHCO₃ remove unreacted reagents .

Comparative Studies

Q. How does this compound compare to its (2S)-isomer in catalytic applications?

  • Methodological Answer :
  • Reactivity : (2R)-isomers show slower kinetics in cross-couplings (e.g., Suzuki-Miyaura) due to steric clash with transmetalation sites .
  • Biological Activity : (2R)-configured derivatives exhibit higher affinity in enzyme inhibition assays (e.g., S1P receptor modulators) .

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